
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, also known as FMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mécanisme D'action
The mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is not fully understood, but it is believed to involve inhibition of COX-2 and the production of prostaglandins. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to reduce fever and pain. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Finally, further research is needed to fully understand the mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its potential applications in various fields.
Conclusion:
In conclusion, (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is a synthetic compound with potential applications in various fields, including cancer treatment and inflammation. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells and reduce inflammation by inhibiting the production of prostaglandins. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has several advantages for laboratory experiments, including its simple synthesis method and stability. However, further research is needed to fully understand the mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid involves a series of chemical reactions. The starting material for the synthesis is 2-fluoro-3-methoxybenzaldehyde, which is reacted with methylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the corresponding carboxylic acid using Jones reagent. Finally, the carboxylic acid is converted to the methyl ester using diazomethane. The resulting methyl ester is then hydrolyzed to form (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid.
Applications De Recherche Scientifique
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been studied extensively for its potential applications in various fields. One of the most promising applications of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid is in the treatment of cancer. Studies have shown that (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer.
In addition to its potential as an anticancer agent, (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been studied for its anti-inflammatory properties. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid has also been shown to reduce pain and swelling in animal models of inflammation.
Propriétés
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)6-8-4-3-5-9(15-2)10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDSGQKISNPOS-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

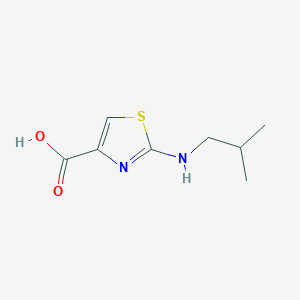
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2415672.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2415673.png)
![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)
![Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2415676.png)
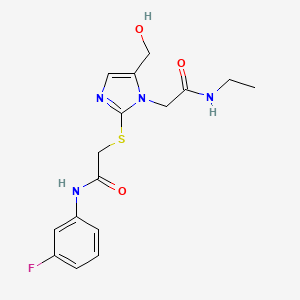
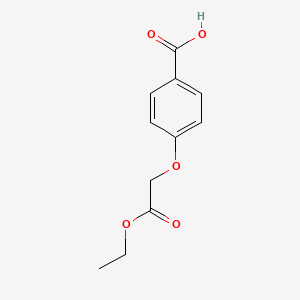

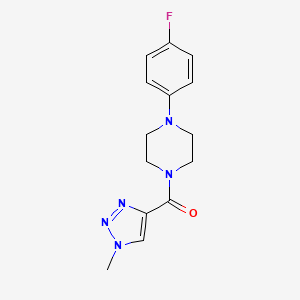

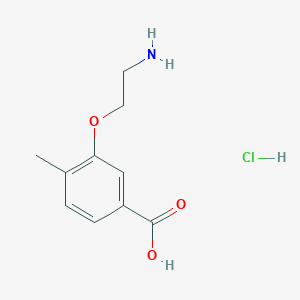
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)

